3-Butyl-5-chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Butyl-5-chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a butyl group, a chloro substituent, a methoxyphenyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the butyl group: Alkylation of the pyrazole ring with a butyl halide in the presence of a strong base such as sodium hydride or potassium carbonate.
Methoxyphenyl group attachment: This step involves the reaction of the pyrazole derivative with a methoxyphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Condensation: Amines or hydrazines under acidic or basic conditions.
Major Products Formed
Oxidation: 3-Butyl-5-chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Butyl-5-chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Condensation: Imines or hydrazones derived from the aldehyde group.
Scientific Research Applications
3-Butyl-5-chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Butyl-5-chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
3-Butyl-5-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
3-Butyl-5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde: The nitro group can significantly impact the compound’s electronic properties and reactivity.
Uniqueness
3-Butyl-5-chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the methoxy group, which can influence its chemical behavior and biological interactions. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
3-butyl-5-chloro-1-(4-methoxyphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-4-5-14-13(10-19)15(16)18(17-14)11-6-8-12(20-2)9-7-11/h6-10H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVUIFDGASJJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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